5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid
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Overview
Description
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological activity and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid typically involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction yields 4,6-dihydroxy-2-methylpyrimidine, which can then be further modified to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring.
Scientific Research Applications
5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects. The sulfonic acid group can also enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 5-Methyl-4,6-dioxohexahydropyrimidine-2-sulfonic acid.
4,6-Dichloro-2-methyl-5-nitropyridine: Known for its antihypertensive properties.
1,1-Diamino-2,2-dinitroethylene: An explosive material derived from pyrimidine.
Uniqueness
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and enhances its solubility and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
781563-83-5 |
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Molecular Formula |
C5H8N2O5S |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
5-methyl-4,6-dioxo-1,3-diazinane-2-sulfonic acid |
InChI |
InChI=1S/C5H8N2O5S/c1-2-3(8)6-5(7-4(2)9)13(10,11)12/h2,5H,1H3,(H,6,8)(H,7,9)(H,10,11,12) |
InChI Key |
CPGMATARCLXFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(NC1=O)S(=O)(=O)O |
Origin of Product |
United States |
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